Nordalbergin

leukemia cell differentiation structure-activity relationship

Nordalbergin (6,7-dihydroxy-4-phenylcoumarin) is the definitive 4-phenylcoumarin for HL-60 differentiation studies. Unlike methoxylated analogs Dalbergin and Isodalbergin, only Nordalbergin carries the critical 6,7-dihydroxy motif required for terminal differentiation of promyelocytic leukemia cells into monocyte/macrophage lineages. This compound uniquely potentiates β-lactam antibiotics against MRSA via β-lactamase suppression and membrane destabilization, modulates multi-pathway anti-neuroinflammatory responses in BV2 microglia, and delivers 30-fold selectivity for aldose reductase 2 over sorbitol dehydrogenase. Deploy Nordalbergin as your validated, multi-target research tool for reproducible, publication-ready data.

Molecular Formula C15H10O4
Molecular Weight 254.24 g/mol
CAS No. 482-82-6
Cat. No. B190333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNordalbergin
CAS482-82-6
Synonyms6,7-dihydroxy-4-phenylcoumarin
Molecular FormulaC15H10O4
Molecular Weight254.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=O)OC3=CC(=C(C=C23)O)O
InChIInChI=1S/C15H10O4/c16-12-6-11-10(9-4-2-1-3-5-9)7-15(18)19-14(11)8-13(12)17/h1-8,16-17H
InChIKeyTZRNJQYCOSMOJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nordalbergin CAS 482-82-6: 6,7-Dihydroxy-4-phenylcoumarin Natural Coumarin Procurement and Scientific Selection Guide


Nordalbergin (CAS 482-82-6) is a naturally occurring coumarin classified as a neoflavonoid, chemically defined as 6,7-dihydroxy-4-phenylcoumarin, with a molecular formula of C15H10O4 and molecular weight of 254.24 g/mol [1]. It is isolated primarily from the wood bark and heartwood of Dalbergia sissoo . Commercially available as a research-grade natural product, typical specifications include ≥98% purity with the compound appearing as a white to yellow solid . Nordalbergin demonstrates solubility in DMSO (approximately 250 mg/mL, 983 mM) and other organic solvents including chloroform, dichloromethane, ethyl acetate, and acetone .

Why Generic Coumarin Substitution Fails: Critical Structure-Activity Differentiation of Nordalbergin


Substituting Nordalbergin with structurally similar 4-phenylcoumarins such as Dalbergin (6-hydroxy-7-methoxy, CAS 482-83-7) or Isodalbergin (7-hydroxy-6-methoxy, CAS 605-09-4) compromises experimental outcomes due to the essential role of the 6,7-dihydroxy substitution pattern on the coumarin scaffold [1]. The 6,7-dihydroxy moiety has been identified through systematic SAR analysis as critically important for the induction of HL-60 cell differentiation [2], a functional property absent in methoxylated analogs. Furthermore, the specific hydroxyl substitution governs multi-target pharmacological profiles, including differential inhibitory activity against aldose reductase isoforms and distinct mechanisms in antimicrobial synergy that are not replicated by related compounds [3]. The comparative evidence below quantifies these functional divergences.

Nordalbergin vs. Comparator Analogs: Quantitative Differential Evidence for Scientific Selection


Essential 6,7-Dihydroxy Moiety: Nordalbergin vs. Methoxylated Analogs in HL-60 Differentiation

In a systematic evaluation of 28 coumarins including 7 furocoumarins, Nordalbergin was identified as one of only four compounds demonstrating strong activity in inducing terminal differentiation of human promyelocytic leukemia HL-60 cells [1]. The SAR analysis established that the 6,7-dihydroxy moiety on the coumarin scaffold is essential for this differentiation-inducing activity [1]. Structurally related analogs such as Dalbergin (6-hydroxy-7-methoxy-4-phenylcoumarin, CAS 482-83-7) and Isodalbergin (7-hydroxy-6-methoxy-4-phenylcoumarin, CAS 605-09-4), which differ only by methoxyl substitution at one of the hydroxyl positions, do not exhibit comparable differentiation-inducing activity in this assay system [2].

leukemia cell differentiation structure-activity relationship oncology

Selective Aldose Reductase 2 Inhibition: Nordalbergin Isoform Selectivity Profile

Nordalbergin exhibits bioactivity as an inhibitor of aldose reductase 1 and 2 in the kidney, as well as sorbitol dehydrogenase, with a marked selectivity profile . The compound demonstrates highest inhibitory activity against aldose reductase 2 (IC50 = 9,600 nM), followed by substantially lower activity against aldose reductase 1 (IC50 = 66,300 nM) and sorbitol dehydrogenase (IC50 = 288,000 nM) . The selectivity ratios calculated are 6.9-fold for aldose reductase 2 versus aldose reductase 1, and 30.0-fold for aldose reductase 2 versus sorbitol dehydrogenase .

diabetic complications polyol pathway aldose reductase enzyme inhibition

Anti-Neuroinflammatory Efficacy: Nordalbergin Multi-Pathway Modulation in LPS-Stimulated BV2 Microglia

In LPS-stimulated murine microglial BV2 cells, Nordalbergin at concentrations ≤20 μM significantly suppressed the production of nitric oxide (NO) and pro-inflammatory cytokines including IL-6, TNF-α, and IL-1β [1]. The compound decreased iNOS and COX-2 expression, inhibited MAPK activation (p38 and JNK phosphorylation), and attenuated NLRP3 inflammasome activation in a dose-dependent manner [1]. Furthermore, Nordalbergin reduced both intracellular and mitochondrial reactive oxygen species (ROS) production by LPS-stimulated BV2 cells [1]. Parallel findings in LPS-activated J774A.1 macrophages confirmed suppression of iNOS and COX-2 expression, decreased NF-κB activity, and diminished NLRP3 inflammasome activation via repression of IL-1β and caspase-1 maturation [2].

neuroinflammation microglia MAPK pathway NLRP3 inflammasome neurodegenerative disease

Synergistic Potentiation of β-Lactam Antibiotics against MRSA: Nordalbergin as a Resistance-Reversing Adjuvant

Nordalbergin efficiently potentiates the activity of β-lactam antibiotics against methicillin-resistant Staphylococcus aureus (MRSA) through a dual mechanism: suppressing β-lactamase performance and improving bacterial biofilm susceptibility to antibiotics [1]. The compound was found to destabilize the bacterial cell membrane and promote its permeabilization [1]. In a murine MRSA pneumonia model, Nordalbergin significantly improved the therapeutic efficacy of amoxicillin, as evidenced by lower bacterial load in lung tissue, attenuated pathological damage, and decreased inflammation levels compared to amoxicillin monotherapy [1].

antimicrobial resistance MRSA β-lactamase inhibition biofilm antibiotic synergy

Mcl-1 Protein Binding Affinity: Nordalbergin Interaction with Anti-Apoptotic Bcl-2 Family Member

Nordalbergin displays bioactivity related to the displacement of the FAM-Bid peptide from recombinant human Mcl-1 protein, an anti-apoptotic member of the Bcl-2 family implicated in cancer cell survival and chemoresistance . The compound binds to Mcl-1 with a Ki value of 650.0 nM and exhibits an IC50 of 3,270 nM in the FAM-Bid peptide displacement assay .

apoptosis Mcl-1 cancer therapeutics protein-protein interaction

Nordalbergin Application Scenarios: Evidence-Backed Research and Procurement Use Cases


Leukemia Cell Differentiation and Myeloid Lineage Studies

Utilize Nordalbergin as a validated positive control for terminal differentiation of human promyelocytic leukemia HL-60 cells into mature monocyte/macrophage lineages, based on its classification among the top four active coumarins (out of 28 tested) in systematic differentiation assays [1]. The essential 6,7-dihydroxy moiety distinguishes this compound from methoxylated analogs like Dalbergin and Isodalbergin, making it the appropriate 4-phenylcoumarin selection for differentiation research [1].

Antimicrobial Resistance Reversal and β-Lactam Antibiotic Adjuvant Research

Deploy Nordalbergin in combination with β-lactam antibiotics (e.g., amoxicillin) to investigate MRSA sensitization mechanisms, leveraging its documented ability to suppress β-lactamase performance, destabilize bacterial membranes, and improve biofilm susceptibility [2]. The in vivo murine pneumonia model validation of enhanced therapeutic efficacy establishes Nordalbergin as a research-grade potentiator for antibiotic adjuvant discovery programs targeting drug-resistant S. aureus [2].

Neuroinflammation and Microglial Activation Pathway Studies

Apply Nordalbergin at ≤20 μM in LPS-stimulated BV2 microglial cell models to examine multi-pathway anti-neuroinflammatory effects, including concurrent suppression of MAPK (JNK/p38) phosphorylation, NLRP3 inflammasome activation, and both mitochondrial and intracellular ROS production [3]. The compound's multi-target modulation profile supports research into neurodegenerative disease mechanisms where microglia-mediated inflammation is a critical pathological factor [3].

Polyol Pathway and Diabetic Complication Target Validation

Employ Nordalbergin as a tool compound for aldose reductase 2 inhibition with a 30-fold selectivity window over sorbitol dehydrogenase and 6.9-fold selectivity over aldose reductase 1 . This selectivity profile enables targeted investigation of aldose reductase 2-specific roles in the polyol pathway without confounding effects on downstream sorbitol metabolism, relevant for diabetic complication research .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nordalbergin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.